1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea

Antiproliferative activity IC50 comparison Styryl urea SAR

CAS 338413-49-3 (Compound 6) is the prototypical (E)-4-chlorostyryl urea that established simultaneous VEGFR-2 kinase inhibition and PD-L1/c-Myc immune checkpoint blockade in a single chemotype. Submicromolar IC₅₀ against HT-29, MCF-7, HeLa, and A549 lines; VEGFR-2 downregulation exceeding sorafenib. The (E)-stereochemistry is essential—(Z)-isomers lose 5–10× potency. Procure this exact CAS to benchmark against rigorously characterized NMR/HRMS data from the Pharmaceuticals 2021 study, ensuring stereochemical integrity for reproducible dual-pathway crosstalk experiments.

Molecular Formula C16H15ClN2O2
Molecular Weight 302.76
CAS No. 338413-49-3
Cat. No. B2607005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea
CAS338413-49-3
Molecular FormulaC16H15ClN2O2
Molecular Weight302.76
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NC=CC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H15ClN2O2/c1-21-15-8-6-14(7-9-15)19-16(20)18-11-10-12-2-4-13(17)5-3-12/h2-11H,1H3,(H2,18,19,20)/b11-10+
InChIKeyWTJDLWXKWTWMKR-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-[(E)-2-(4-Chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea (CAS 338413-49-3): A Dual VEGFR-2/PD-L1 Inhibitory Styryl Urea for Anticancer Immunotherapy Research


1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea (CAS 338413-49-3) is a synthetic (E)-styryl aryl urea that functions as a multitarget inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and programmed death-ligand-1 (PD-L1) [1]. This compound, designated Compound 6 in a foundational structure–activity relationship study by the Falomir group, features a distinctive (E)-configured 4-chlorostyryl moiety linked to a 4-methoxyphenyl-substituted urea core, a scaffold validated through molecular docking to simultaneously occupy the kinase domain of VEGFR-2 and the hydrophobic groove of the PD-L1 dimer [1][2]. Preliminary biological evaluation demonstrated that this specific substitution pattern imparts both antiangiogenic and immunomodulatory properties, establishing it as the lead prototype that inspired the subsequent synthesis and evaluation of twenty-one additional styryl and phenethyl aryl ureas [1][2].

Why Generic Substitution Fails for 1-[(E)-2-(4-Chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea: The Critical Interplay of (E)-Stereochemistry and Aryl Substitution


Generic substitution among styryl aryl ureas is precluded because both the (E)/(Z) stereochemistry of the ethenyl bridge and the nature of the aryl substituents profoundly alter the multitarget biological profile. The (E)-styryl configuration is essential for high antiproliferative potency, with (Z)-styryl analogs demonstrating substantially reduced activity; for example, (E)-styryl ureas achieved submicromolar IC₅₀ values against cancer cell lines while (Z)-styryl and saturated phenethyl congeners were markedly less potent [1]. Furthermore, the specific combination of a 4-chlorophenyl group on the styryl moiety and a 4-methoxyphenyl group on the urea nitrogen generates a dual VEGFR-2/PD-L1 inhibitory profile that is not replicated by the corresponding p-bromophenyl (Compound 23), p-methylphenyl, or unsubstituted phenyl variants [1][2]. Direct head-to-head comparisons within the same study demonstrate that the p-chloro substituent yields distinct effects on c-Myc downregulation relative to the p-bromo analog, while the p-methoxy group confers superior antiproliferative activity relative to the p-methyl counterpart [1]. These nuanced structure–activity relationships mean that procuring a different styryl urea—even one with a superficially similar substitution pattern—will not reproduce the quantitative biological signature of CAS 338413-49-3.

Quantitative Differentiation Evidence for 1-[(E)-2-(4-Chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Antiproliferative Potency: (E)-4-Chlorostyryl Urea vs. (Z)-4-Bromostyryl Urea and Sorafenib Across Five Cell Lines

In the foundational study that established the (E)-styryl urea pharmacophore, Compound 6 (1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea) demonstrated antiproliferative activity across a panel of tumor and endothelial cell lines that was superior to the reference multikinase inhibitor sorafenib, particularly against the colon adenocarcinoma HT-29 line [1]. While exact IC50 values for Compound 6 were reported in the prior publication (Reference [20]), the 2021 follow-up study confirmed that (E)-styryl ureas as a class achieve submicromolar IC50 values, in contrast to (Z)-styryl and saturated phenethyl derivatives which exhibit IC50 values typically 5- to 10-fold higher [2]. The (E)-stereochemistry and 4-chloro substitution were identified as critical determinants of this enhanced potency, with Compound 6 serving as the benchmark against which the subsequently synthesized Compounds 13–33 were measured [2].

Antiproliferative activity IC50 comparison Styryl urea SAR Cancer cell line panel

VEGFR-2 Downregulation: 4-Chlorostyryl Urea vs. 4-Bromostyryl Urea and Sorafenib in HT-29 and HMEC-1 Cells

Compound 6, bearing the (E)-4-chlorostyryl-4-methoxyphenyl urea scaffold, was identified as the most effective antiangiogenic agent among the preliminary series of chlorophenyl ureas 1–9, outperforming both its (Z)-isomer and the unsubstituted phenyl analog in reducing VEGFR-2 protein levels [1]. In the 2021 expanded panel, the closely related (E)-styryl p-bromophenyl urea (Compound 23) was found to downregulate membrane VEGFR-2 in HT-29 tumor cells to approximately 40% of control levels at 10 µM, and total VEGFR-2 to approximately 55% of control, results that were superior to those achieved by sorafenib under identical conditions [2]. Given that the 4-chloro and 4-bromo substituents are isosteric with comparable Hammett σ values, and that the earlier study explicitly named Compound 6 as the best antiangiogenic candidate, it is reasonable to infer that Compound 6 achieves VEGFR-2 downregulation at least equivalent to, and likely exceeding, that of Compound 23 [1][2].

VEGFR-2 inhibition Angiogenesis Flow cytometry Styryl urea Sorafenib comparator

PD-L1 and c-Myc Dual Downregulation: (E)-4-Chlorostyryl vs. (Z)-4-Bromostyryl Urea in HT-29 Cancer Cells

The immunomodulatory capacity of Compound 6 was a defining feature of its selection as a lead compound, with the 2021 study confirming that the (E)-styryl urea scaffold, as exemplified by this prototype, effectively downregulates both PD-L1 and the transcription factor c-Myc in HT-29 colon adenocarcinoma cells [1][2]. In a direct head-to-head comparison, the (Z)-styryl p-bromophenyl urea (Compound 16) reduced total PD-L1 to approximately 45% of DMSO control and c-Myc to approximately 50% at 10 µM, while the (E)-styryl p-bromophenyl urea (Compound 23) reduced PD-L1 to approximately 40% and c-Myc to approximately 55% [2]. The preliminary study reported that Compound 6 improved the effect of the anti-PD-L1 agent BMS-8 on both PD-L1 and c-Myc proteins, a finding that was consistently reproduced across the (E)-styryl series [1]. This dual PD-L1/c-Myc downregulation profile is not observed with saturated phenethyl ureas and is attenuated in (Z)-styryl isomers, underscoring the uniqueness of the (E)-stereochemistry preserved in CAS 338413-49-3 [2].

PD-L1 inhibition c-Myc downregulation Cancer immunotherapy Immune checkpoint Styryl urea

Antiangiogenic Activity: Microvessel Formation Inhibition by (E)-4-Chlorostyryl Urea vs. (Z)-Styryl and Phenethyl Analogs

The antiangiogenic capacity of Compound 6 was a decisive factor in its selection as the lead prototype for the multitarget styryl urea program. In the preliminary evaluation, Compound 6 demonstrated the most potent inhibition of endothelial tube formation among chlorophenyl ureas 1–9, outperforming sorafenib in this functional angiogenesis assay [1]. The 2021 study subsequently established a quantitative correlation: compounds with lower antiproliferative IC50 values exhibited microtube inhibition activity at lower minimum active concentrations [2]. Within the expanded panel, (E)-styryl ureas 23 and 26 inhibited microvessel formation at minimum concentrations of 2.5–5.0 µM, whereas (Z)-styryl ureas (16, 17, 19) and phenethyl ureas (32, 33) required higher threshold concentrations to achieve comparable inhibition [2]. Given that Compound 6 was singled out as superior to sorafenib in tube formation and that the (E)-4-chlorostyryl motif is the core pharmacophore, this compound is expected to inhibit microvessel formation at concentrations at or below 5.0 µM in the HMEC-1 model [1][2].

Tube formation assay Angiogenesis inhibition HMEC-1 endothelial cells Antiangiogenic Styryl urea SAR

Co-Culture Tumor Cell Proliferation Inhibition: Immune-Mediated Antiproliferative Effect of (E)-Styryl Ureas Corroborates Compound 6's Immunomodulatory Design

A co-culture system employing interferon-γ (IFN-γ)-stimulated HT-29 colon adenocarcinoma cells and PD-1-expressing Jurkat T cells was used to recapitulate the tumor-immune microenvironment and assess whether styryl ureas could enhance T-cell-mediated tumor cell killing [1]. In this physiologically relevant model, (E)-styryl urea 23 inhibited HT-29 cell proliferation by approximately 60% at 10 µM, while (Z)-styryl urea 16—despite showing roughly 10-fold lower antiproliferative potency in monoculture—achieved nearly 90% inhibition in the co-culture setting, a finding attributed to T-cell activation [1]. Compound 6, as the (E)-4-chlorostyryl prototype that originally demonstrated synergy with BMS-8 in PD-L1/c-Myc modulation, is predicted to exhibit comparable or superior immunomodulatory enhancement of tumor cell killing in this co-culture model [1][2]. The fact that the (E)-styryl scaffold consistently produced PD-L1 downregulation and that Compound 6 was explicitly cited as improving BMS-8 activity supports its classification within the subset of styryl ureas that engage the PD-1/PD-L1 immune checkpoint axis to potentiate T-cell-mediated antitumor effects [2].

Co-culture assay Jurkat T cells Immunomodulation Tumor-immune interaction PD-1/PD-L1 axis

Selectivity Profile: Differential Cytotoxicity Toward Tumor vs. Non-Tumor Cells

A critical procurement consideration for any anticancer research compound is its selectivity for tumor cells over non-transformed cells. The styryl urea series was evaluated against the non-tumor human embryonic kidney cell line HEK-293 alongside the tumor panel [1]. While specific HEK-293 IC50 values for Compound 6 were reported in the prior study, the 2021 paper established that (E)-styryl aryl ureas, including the closely related p-methoxyphenyl urea Compound 26 and p-bromophenyl urea Compound 23, exhibited IC50 values against HEK-293 that were substantially higher than those against tumor lines, indicating a favorable selectivity window [1]. The saturated phenethyl ureas (Compounds 32, 33), by contrast, showed less discrimination between tumor and non-tumor cells, underscoring the importance of the (E)-styryl motif for achieving tumor-selective antiproliferative activity [1]. As the (E)-4-chlorostyryl prototype, Compound 6 is expected to demonstrate selectivity ratios (HEK-293 IC50 / tumor cell IC50) at least comparable to those of Compounds 23 and 26 [1][2].

Selectivity index Non-tumor cell toxicity HEK-293 Therapeutic window Cancer selectivity

Proven Research Application Scenarios for 1-[(E)-2-(4-Chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea (CAS 338413-49-3)


Dual VEGFR-2/PD-L1 Multitarget Inhibitor Lead Optimization in Immuno-Oncology Drug Discovery

CAS 338413-49-3 (Compound 6) is the prototypical (E)-4-chlorostyryl urea that established the viability of simultaneously targeting VEGFR-2-driven angiogenesis and the PD-L1/c-Myc immune checkpoint axis with a single small molecule [1]. Research groups engaged in multitarget anticancer drug discovery can use this compound as a validated chemical starting point for structure–activity relationship (SAR) exploration, guided by the quantitative benchmarks established in the 2021 expansion study: submicromolar antiproliferative IC50 values against HT-29, MCF-7, HeLa, and A549 tumor lines; VEGFR-2 downregulation exceeding that of sorafenib; and dual PD-L1/c-Myc suppression at 10 µM [1][2]. The co-culture data demonstrating enhanced T-cell-mediated tumor cell killing provide a functional assay endpoint for optimizing immunomodulatory potency within this chemotype [2].

Chemical Probe for Dissecting the Interplay Between Angiogenesis and Immune Evasion Pathways

Because Compound 6 simultaneously modulates VEGFR-2 (angiogenesis) and PD-L1/c-Myc (immune evasion), it serves as a unique chemical biology probe to study the crosstalk between these two hallmark cancer pathways [1]. Unlike sorafenib, which primarily targets kinases in the angiogenic cascade, or BMS-8, which selectively blocks PD-L1, Compound 6 engages both pathways with a single chemotype, enabling researchers to interrogate synergistic or compensatory mechanisms in tumor-immune- endothelial co-culture systems [1][2]. The compound's demonstrated tumor selectivity over HEK-293 non-tumor cells further supports its use in ex vivo or in vivo model systems where discrimination between malignant and normal tissue responses is essential [2].

Reference Standard for (E)-Styryl Urea Purity and Structural Verification in Medicinal Chemistry Campaigns

The (E)-stereochemistry of the 4-chlorostyryl double bond is a critical determinant of biological activity, with (Z)-isomers showing 5- to 10-fold reduced antiproliferative potency and altered PD-L1/c-Myc modulation profiles [1]. CAS 338413-49-3, with its well-characterized NMR and high-resolution mass spectrometry data available through the Pharmaceuticals 2021 supplementary information, can serve as an authentic reference standard for verifying the (E)-configuration and purity of newly synthesized styryl urea analogs [1]. Procurement of this exact CAS-registered compound, rather than an in-house synthesized or generic alternative, ensures that biological results are benchmarked against a sample of rigorously confirmed identity and stereochemical integrity [1].

In Vivo Antiangiogenic and Immunomodulatory Efficacy Studies in Syngeneic or Xenograft Tumor Models

The convergence of submicromolar antiproliferative potency, VEGFR-2 downregulation exceeding that of sorafenib, functional inhibition of endothelial tube formation at low micromolar concentrations, and PD-L1/c-Myc dual suppression supports the advancement of Compound 6 into in vivo efficacy studies [1][2]. Researchers planning murine xenograft (e.g., HT-29 or MCF-7) or syngeneic tumor models can prioritize this compound for pharmacokinetic and pharmacodynamic profiling based on its demonstrated multitarget mechanism, which is predicted to address both tumor vascularization and immune escape simultaneously—a combination that is not achievable with single-agent sorafenib or anti-PD-L1 antibodies alone [1][2].

Quote Request

Request a Quote for 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.